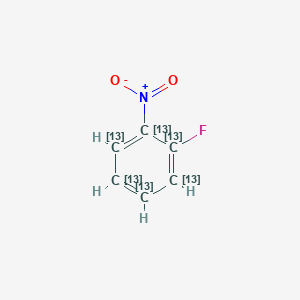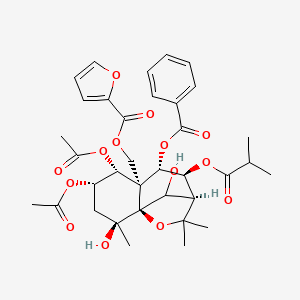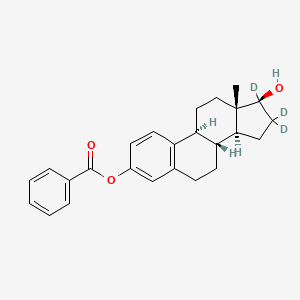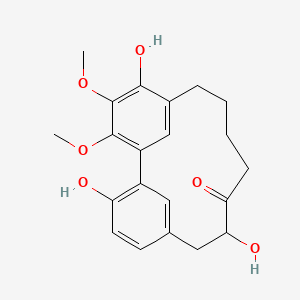
12-Hydroxymyricanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 12-Hydroxymyricanone is typically extracted from the roots of Myrica nana . The extraction process involves using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound is then purified to achieve a purity of ≥98% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the extraction from natural sources remains the primary method. The compound is usually available in powder form and is stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: 12-Hydroxymyricanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products.
Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the reagents used. For instance, oxidation may lead to the formation of more oxidized derivatives, while reduction may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
12-Hydroxymyricanone has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies and experiments.
Mecanismo De Acción
12-Hydroxymyricanone exerts its effects by inhibiting the release of nitric oxide in lipopolysaccharide-activated peritoneal macrophages . The molecular targets and pathways involved include the nitric oxide signaling pathway, which plays a crucial role in various physiological and pathological processes.
Comparación Con Compuestos Similares
- Myricanol (CAS#33606-81-4)
- Myricanone (CAS#32492-74-3)
- Porson (CAS#56222-03-8)
- (+)-S-Myricanol glucoside (CAS#449729-89-9)
- Myricanol triacetate (CAS#34509-52-9)
- Myricananin A (CAS#1079941-35-7)
- Alnusdiol (CAS#56973-51-4)
- Alnusone (CAS#52330-11-7)
- Carpinontriol B (CAS#473451-73-9)
Uniqueness: 12-Hydroxymyricanone is unique due to its specific inhibitory effect on nitric oxide release, which is not commonly observed in other similar compounds . This makes it a valuable compound for research in various fields, including medicine and biology.
Propiedades
Fórmula molecular |
C21H24O6 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
3,8,15-trihydroxy-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one |
InChI |
InChI=1S/C21H24O6/c1-26-20-15-11-13(19(25)21(20)27-2)5-3-4-6-17(23)18(24)10-12-7-8-16(22)14(15)9-12/h7-9,11,18,22,24-25H,3-6,10H2,1-2H3 |
Clave InChI |
MZTZAESUYFUQBV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=C(CCCCC(=O)C(CC3=CC2=C(C=C3)O)O)C(=C1OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


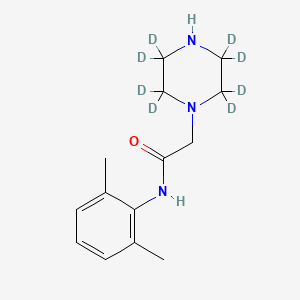
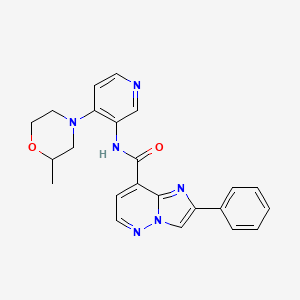
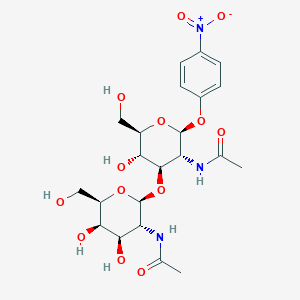
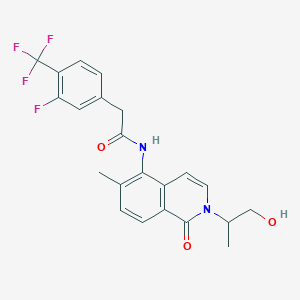
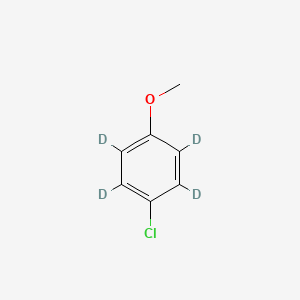
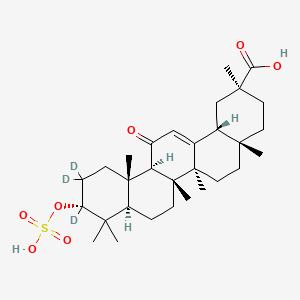
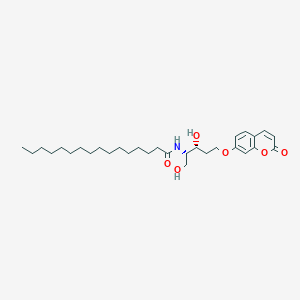
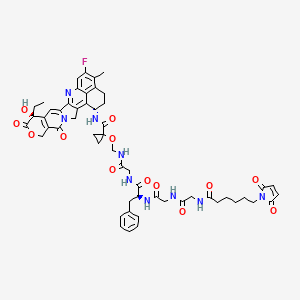
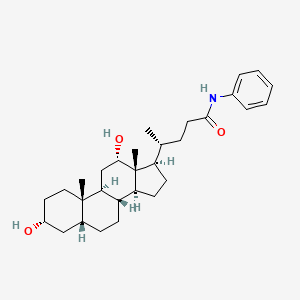
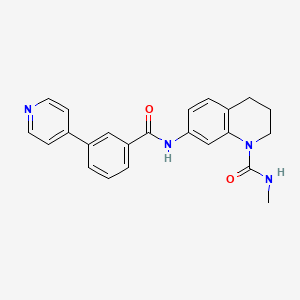
![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
